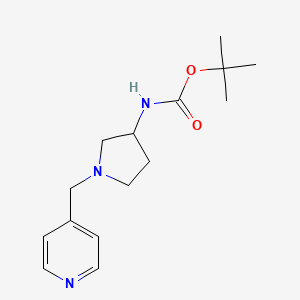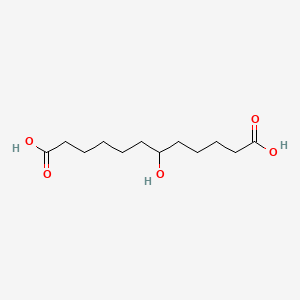
6-Hydroxydodecanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxydodecanedioic acid is an organic compound belonging to the class of medium-chain hydroxy acids and derivatives. It is characterized by a 12-carbon chain with hydroxyl and carboxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxydodecanedioic acid can be achieved through several methods. One common approach involves the oxidation of dodecanedioic acid using specific oxidizing agents. Another method includes the biotransformation of fatty acids using recombinant microorganisms expressing specific enzymes, such as cytochrome P450 .
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes. For instance, Saccharomyces cerevisiae, a type of yeast, can be genetically modified to express enzymes that convert fatty acids from renewable sources into this compound. This method is eco-friendly and sustainable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxydodecanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used to convert the carboxyl groups into alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dicarboxylic acids, while reduction can produce diols .
Scientific Research Applications
6-Hydroxydodecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing polymers and other complex molecules.
Mechanism of Action
The mechanism of action of 6-Hydroxydodecanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes involved in fatty acid oxidation. The compound’s hydroxyl and carboxyl groups allow it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
- 3-Hydroxydodecanedioic acid
- 12-Hydroxydodecanoic acid
- 1,12-Dodecanedioic acid
Uniqueness: 6-Hydroxydodecanedioic acid is unique due to its specific structure, which includes both hydroxyl and carboxyl functional groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds. Additionally, its medium-chain length makes it particularly useful in synthesizing polymers and other high-performance materials .
Properties
CAS No. |
50870-54-7 |
|---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
6-hydroxydodecanedioic acid |
InChI |
InChI=1S/C12H22O5/c13-10(7-4-5-9-12(16)17)6-2-1-3-8-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17) |
InChI Key |
RYJGFWCOGGWUAH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(CCCCC(=O)O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


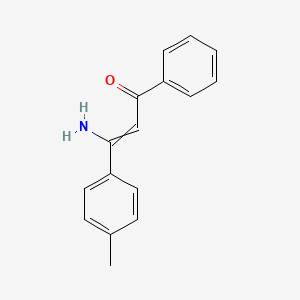
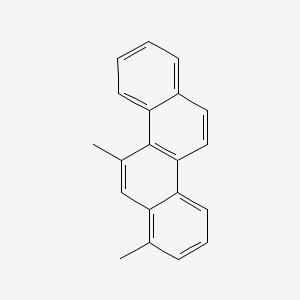
![2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13960569.png)

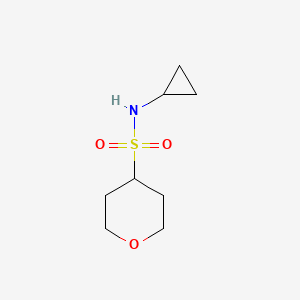
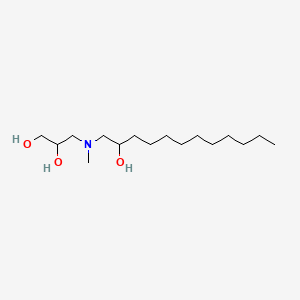
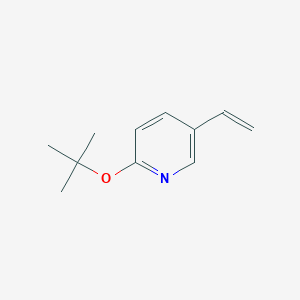
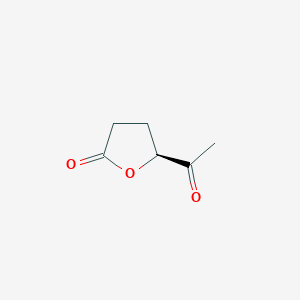
![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)
![5-[2-(Propan-2-ylidene)hydrazinyl]pyridine-2-carboxylic acid](/img/structure/B13960585.png)



